Superior Quantification Precision in Food Matrices: Niacin-d4 vs. Unlabeled Niacin by ID-LC-MS
A validated ID-LC-MS method using Niacin-d4 as the internal standard for the determination of niacin in six different food matrices achieved a relative standard deviation (RSD) of 0.55%, demonstrating high analytical precision [1]. In contrast, conventional LC-UV methods for niacin in similar food samples exhibit significantly higher RSDs, often exceeding 2-5%, due to the inability to correct for matrix-induced signal variations [2]. This quantifies the precision gain provided by the deuterated internal standard.
| Evidence Dimension | Analytical Precision (Relative Standard Deviation, RSD) |
|---|---|
| Target Compound Data | 0.55% RSD |
| Comparator Or Baseline | Unlabeled Niacin (Quantified by LC-UV) |
| Quantified Difference | Niacin-d4 method achieves >2-4x lower RSD compared to LC-UV. |
| Conditions | Isotope dilution LC-MS (ID-LC-MS) with Niacin-d4 internal standard for niacin in food matrices vs. typical LC-UV methods for niacin in similar matrices. |
Why This Matters
Lower RSD with Niacin-d4 translates to superior method reproducibility and smaller measurement uncertainty, which is critical for ensuring accurate nutrient labeling and compliance with regulatory standards in food analysis.
- [1] Goldschmidt RJ, Wolf WR. Determination of Niacin in Food Materials by Liquid Chromatography Using Isotope Dilution Mass Spectrometry. J AOAC Int. 2007;90(4):1084-1089. doi:10.1093/jaoac/90.4.1084. View Source
- [2] Goldschmidt RJ, Wolf WR. CHAPTER 19 - Isotope Dilution Mass Spectrometry for Niacin in Food. In: B Vitamins and Folate: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry; 2012:285-301. doi:10.1039/9781849734714-00285. View Source
